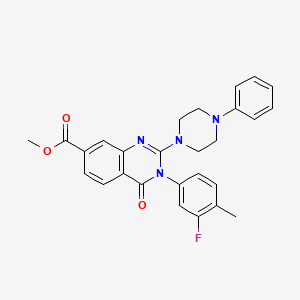
(E)-1-(3-(furan-2-yl)acryloyl)-N-(5-methylisoxazol-3-yl)piperidine-4-carboxamide
Descripción general
Descripción
(E)-1-(3-(furan-2-yl)acryloyl)-N-(5-methylisoxazol-3-yl)piperidine-4-carboxamide, also known as FIPI, is a small molecule inhibitor that has been extensively studied in recent years. FIPI is a potent inhibitor of phospholipase D (PLD), an enzyme that catalyzes the hydrolysis of phosphatidylcholine to produce phosphatidic acid. PLD has been implicated in a variety of cellular processes, including membrane trafficking, cytoskeletal rearrangement, and cell proliferation, making it an attractive target for drug development.
Mecanismo De Acción
(E)-1-(3-(furan-2-yl)acryloyl)-N-(5-methylisoxazol-3-yl)piperidine-4-carboxamide inhibits PLD by binding to the enzyme's catalytic site and preventing it from hydrolyzing phosphatidylcholine. This leads to a reduction in the production of phosphatidic acid, which is a key signaling molecule involved in many cellular processes.
Biochemical and physiological effects:
Studies have shown that (E)-1-(3-(furan-2-yl)acryloyl)-N-(5-methylisoxazol-3-yl)piperidine-4-carboxamide can have a variety of biochemical and physiological effects, depending on the cell type and experimental conditions. Some of the effects observed include reduced cell proliferation, altered cell morphology, disrupted membrane trafficking, and decreased inflammatory response.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the main advantages of using (E)-1-(3-(furan-2-yl)acryloyl)-N-(5-methylisoxazol-3-yl)piperidine-4-carboxamide in lab experiments is its specificity for PLD. Unlike other inhibitors that may target multiple enzymes, (E)-1-(3-(furan-2-yl)acryloyl)-N-(5-methylisoxazol-3-yl)piperidine-4-carboxamide specifically targets PLD, making it a valuable tool for studying the role of this enzyme in cellular processes. However, one limitation of using (E)-1-(3-(furan-2-yl)acryloyl)-N-(5-methylisoxazol-3-yl)piperidine-4-carboxamide is its potential toxicity. Studies have shown that high concentrations of (E)-1-(3-(furan-2-yl)acryloyl)-N-(5-methylisoxazol-3-yl)piperidine-4-carboxamide can lead to cell death, making it important to carefully optimize experimental conditions when using this compound.
Direcciones Futuras
There are many potential future directions for research involving (E)-1-(3-(furan-2-yl)acryloyl)-N-(5-methylisoxazol-3-yl)piperidine-4-carboxamide. One area of interest is the development of new PLD inhibitors that are more potent and less toxic than (E)-1-(3-(furan-2-yl)acryloyl)-N-(5-methylisoxazol-3-yl)piperidine-4-carboxamide. Another area of interest is the use of (E)-1-(3-(furan-2-yl)acryloyl)-N-(5-methylisoxazol-3-yl)piperidine-4-carboxamide in combination with other drugs to treat various diseases. Finally, further studies are needed to fully understand the role of PLD in various cellular processes and to identify new targets for drug development.
Aplicaciones Científicas De Investigación
(E)-1-(3-(furan-2-yl)acryloyl)-N-(5-methylisoxazol-3-yl)piperidine-4-carboxamide has been used extensively in scientific research to study the role of PLD in various cellular processes. Studies have shown that inhibition of PLD with (E)-1-(3-(furan-2-yl)acryloyl)-N-(5-methylisoxazol-3-yl)piperidine-4-carboxamide can lead to reduced cell proliferation, altered cell morphology, and disrupted membrane trafficking. (E)-1-(3-(furan-2-yl)acryloyl)-N-(5-methylisoxazol-3-yl)piperidine-4-carboxamide has also been used to study the role of PLD in cancer, neurodegenerative diseases, and cardiovascular disease.
Propiedades
IUPAC Name |
1-[(E)-3-(furan-2-yl)prop-2-enoyl]-N-(5-methyl-1,2-oxazol-3-yl)piperidine-4-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H19N3O4/c1-12-11-15(19-24-12)18-17(22)13-6-8-20(9-7-13)16(21)5-4-14-3-2-10-23-14/h2-5,10-11,13H,6-9H2,1H3,(H,18,19,22)/b5-4+ | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RBPMTPGKBUVIRC-SNAWJCMRSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NO1)NC(=O)C2CCN(CC2)C(=O)C=CC3=CC=CO3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=CC(=NO1)NC(=O)C2CCN(CC2)C(=O)/C=C/C3=CC=CO3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H19N3O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
329.35 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(E)-1-(3-(furan-2-yl)acryloyl)-N-(5-methylisoxazol-3-yl)piperidine-4-carboxamide | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![methyl 2-[4-({[(4-methanesulfonylphenyl)carbamoyl]methyl}sulfanyl)-1H-1,5-benzodiazepin-2-yl]acetate](/img/structure/B3405006.png)
![4-amino-2-[4-(2-fluorophenyl)piperazin-1-yl]-N-(4-methoxyphenyl)pyrimidine-5-carboxamide](/img/structure/B3405016.png)
![(4,4-dioxido-1-(4-vinylbenzyl)-1H-benzo[e][1,3,4]thiadiazin-3-yl)(pyrrolidin-1-yl)methanone](/img/structure/B3405023.png)
![1-{3-[(2-chlorobenzoyl)amino]benzoyl}-N-(3-methylbutyl)piperidine-3-carboxamide](/img/structure/B3405031.png)
![N-{4-[2-(1-methyl-1H-benzimidazol-2-yl)ethyl]phenyl}-N'-(2-methylphenyl)urea](/img/structure/B3405033.png)
![ethyl 2-[5-({[(4-methoxyphenyl)methyl]carbamoyl}methyl)-7,8-dimethyl-4-oxo-4,5-dihydro-1H-1,5-benzodiazepin-2-yl]acetate](/img/structure/B3405037.png)
![methyl 2-[4-({[(2-chloro-4-methylphenyl)carbamoyl]methyl}sulfanyl)-1H-1,5-benzodiazepin-2-yl]acetate](/img/structure/B3405045.png)
![6-butyl-3-{[4-(2-fluorophenyl)piperazino]carbonyl}isothiazolo[4,3-d]pyrimidine-5,7(4H,6H)-dione](/img/structure/B3405051.png)

![Isopropyl 7-methyl-4-{[4-(methylthio)benzyl]amino}-1,8-naphthyridine-3-carboxylate](/img/structure/B3405062.png)
![Methyl 6-[(4-benzylpiperazin-1-yl)methyl]-4-(3-methoxyphenyl)-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate](/img/structure/B3405078.png)
![2-{2-[3-(4-fluorophenyl)-1,2,4-oxadiazol-5-yl]-1H-pyrrol-1-yl}-N-(3-methylphenyl)acetamide](/img/structure/B3405090.png)
![2-{2-[3-(1,3-benzodioxol-5-yl)-1,2,4-oxadiazol-5-yl]-1H-pyrrol-1-yl}-N-(2,4-difluorobenzyl)acetamide](/img/structure/B3405098.png)
![N-(butan-2-yl)-2-{2-[3-(3-chlorophenyl)-1,2,4-oxadiazol-5-yl]-1H-pyrrol-1-yl}acetamide](/img/structure/B3405106.png)